Pentizidone sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentizidone sodium is a chemical compound with the molecular formula C₈H₁₁N₂NaO₃ It is known for its applications in various fields, including chemistry, biology, and medicine
Chemical Reactions Analysis
Pentizidone sodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of this compound .
Scientific Research Applications
Pentizidone sodium has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its interactions with different biomolecules. In medicine, this compound is explored for its potential therapeutic applications, including its use as a prodrug that is hydrolyzed to release active compounds . Additionally, it has applications in the industry, particularly in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of pentizidone sodium involves its conversion to active compounds through hydrolysis. Once hydrolyzed, it releases D-cycloserine, which exerts its effects by targeting specific molecular pathways. The molecular targets and pathways involved in its mechanism of action include enzymes and receptors that play a crucial role in various biological processes .
Comparison with Similar Compounds
Pentizidone sodium can be compared with other similar compounds, such as D-cycloserine and other prodrugs. Its uniqueness lies in its ability to be hydrolyzed to release active compounds, making it a valuable tool in drug development and therapeutic applications. Similar compounds include other prodrugs that undergo hydrolysis to release active pharmacophores .
Properties
CAS No. |
59831-62-8 |
---|---|
Molecular Formula |
C16H24N4Na2O7 |
Molecular Weight |
430.36 g/mol |
IUPAC Name |
disodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-4,5-dihydro-1,2-oxazol-3-olate;hydrate |
InChI |
InChI=1S/2C8H12N2O3.2Na.H2O/c2*1-5(3-6(2)11)9-7-4-13-10-8(7)12;;;/h2*3,7,9H,4H2,1-2H3,(H,10,12);;;1H2/q;;2*+1;/p-2/b2*5-3+;;;/t2*7-;;;/m11.../s1 |
InChI Key |
RKNMQUICOYVWJN-MKNIIFIBSA-L |
Isomeric SMILES |
C/C(=C\C(=O)C)/N[C@H]1C(=NOC1)[O-].C/C(=C\C(=O)C)/N[C@H]1C(=NOC1)[O-].O.[Na+].[Na+] |
Canonical SMILES |
CC(=CC(=O)C)NC1CON=C1[O-].CC(=CC(=O)C)NC1CON=C1[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.